molecular formula C9H9N3O2 B069176 4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole CAS No. 170918-29-3

4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole

Cat. No. B069176
M. Wt: 191.19 g/mol
InChI Key: QGBRMDPRSCMVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole is a nitrogen-containing heterocyclic compound that has been widely studied for its potential use in scientific research. This compound has shown promising results in various areas of research, including as a potential therapeutic agent for treating cancer and other diseases. In

Mechanism Of Action

The mechanism of action of 4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole varies depending on the specific application. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation by activating the p53 pathway. In infectious disease research, 4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole has been shown to inhibit bacterial growth by disrupting DNA synthesis. In neuroscience research, this compound has been studied for its potential use as a neuroprotective agent by reducing oxidative stress and inflammation.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole also vary depending on the specific application. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In infectious disease research, 4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole has been shown to have antimicrobial properties against various pathogens, including bacteria and fungi. In neuroscience research, this compound has been studied for its potential use as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

One advantage of using 4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its relatively simple synthesis method. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are many potential future directions for research on 4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole. Some possible areas of future research include:
1. Further studies on the mechanism of action of this compound in various applications
2. Development of new derivatives of 4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole with improved therapeutic properties
3. Investigation of the potential use of this compound in combination with other therapeutic agents
4. Exploration of the potential use of this compound in other areas of research, such as cardiovascular disease and immunology.
In conclusion, 4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole is a promising compound with potential applications in various areas of scientific research. Its synthesis method is relatively simple, and it has shown promising results in cancer research, infectious disease research, and neuroscience research. However, its potential toxicity requires careful handling and monitoring. There are many potential future directions for research on this compound, including further studies on its mechanism of action and development of new derivatives with improved therapeutic properties.

Scientific Research Applications

4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole has been studied for its potential use in scientific research in various areas, including cancer research, infectious disease research, and neuroscience research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In infectious disease research, 4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole has been shown to have antimicrobial properties against various pathogens. In neuroscience research, this compound has been studied for its potential use as a neuroprotective agent.

properties

CAS RN

170918-29-3

Product Name

4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

4,7-dimethyl-6-nitro-1H-benzimidazole

InChI

InChI=1S/C9H9N3O2/c1-5-3-7(12(13)14)6(2)9-8(5)10-4-11-9/h3-4H,1-2H3,(H,10,11)

InChI Key

QGBRMDPRSCMVFT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C2=C1N=CN2)C)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C2=C1N=CN2)C)[N+](=O)[O-]

synonyms

1H-Benzimidazole,4,7-dimethyl-5-nitro-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cold (ice bath) solution of 4,7-dimethylbenzimidazole (1 g) in concentrated sulfuric acid (8 mL) is added dropwise concentrated nitric acid (0.37 mL), over 50 minutes. The mixture is stirred an additional 30 minutes in the ice bath, then poured into a mixture of crushed ice (30 mL) and ammonium hydroxide (30 mL). The resulting mixture is extracted with ethyl acetate. The extract is dried over MgSO4 and rotary evaporated to afford 4,7-dimethyl-5-nitrobenzimidazole as a dark tan solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Three

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